

Technical Guide: Quality Control Standards for Commercial Cyclohexene-d10

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Compound of Interest

Compound Name: Cyclohexene-d10

CAS No.: 16035-50-0

Cat. No.: B1357190

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Executive Summary

Cyclohexene-d10 (

, CAS: 1603-55-0) is a specialized deuterated solvent and reagent primarily utilized in mechanistic studies involving kinetic isotope effects (KIE), conformational analysis of unsaturated ring systems, and as a non-polar solvent for NMR spectroscopy where aromatic solvents (like Benzene-d6) are unsuitable due to

-stacking interactions.

Unlike its saturated counterpart (Cyclohexane-d12), **Cyclohexene-d10** possesses a reactive double bond, making its chemical purity and storage stability critical quality attributes (CQAs). This guide outlines the rigorous quality control standards required to validate commercial **Cyclohexene-d10**, distinguishing between "Screening Grade" (98% D) and "High-Purity Grade" (>99% D), and provides actionable protocols for verification.

Part 1: Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development and quantitative NMR (qNMR), the material must meet specific thresholds.

Parameter	Standard Specification	Criticality	Common Impurities/Failure Modes
Isotopic Enrichment	atom % D	High	Residual protons (,) cause multiplet overlap in the alkene region (5.6 ppm).
Chemical Purity	(GC-FID)	High	Benzene-d6 (starting material), Cyclohexane-d12 (over-reduction), Cyclohexanol-d11 (intermediate).
Water Content	(200 ppm)	Medium	HDO peak at ~4.8 ppm (variable). Critical for moisture-sensitive catalysis.
Stabilizer Content	None or BHT (ppm level)	Medium	Peroxide formation is faster in deuterated alkenes due to the kinetic isotope effect on termination steps.

Part 2: Comparative Analysis

Cyclohexene-d10 vs. Common Alternatives

Researchers often default to Cyclohexane-d12 or Benzene-d6. The choice must be driven by the solute's chemical nature and the required spectral window.

Table 1: Performance Comparison of Deuterated Non-Polar Solvents

Feature	Cyclohexene-d10	Cyclohexane-d12	Benzene-d6
CAS Number	1603-55-0	1735-17-7	1076-43-3
Residual 1H Signal	5.59 (s), 1.96 (s)	1.38 (s)	7.16 (s)
Reactivity	Reactive (Alkene)	Inert (Alkane)	Stable Aromatic
Dielectric Constant	2.22	2.02	2.28
Primary Utility	Conformational studies, Alkene KIE, Non-aromatic -systems	Inert background, Lipid NMR	Aromatic solubility, -stacking studies
Major Downside	Susceptible to oxidation (peroxides); interfering alkene peaks	Poor solubility for polar compounds; freezes at 6.5°C	Carcinogenic; strong solvent effects

Scientist's Insight:

“

*Do not substitute **Cyclohexene-d10** with Cyclohexane-d12 if you are studying olefin metathesis or reactions involving double-bond migration. The slight difference in solvation energy around the double bond of the solvent can significantly alter transition state energies, even if the solvent is technically "non-participating."*

Part 3: Analytical Protocols (Self-Validating Systems)

Protocol A: Determination of Isotopic Enrichment via 1H-NMR

Objective: Quantify the atom % Deuterium by measuring the residual proton signal against a calibrated internal standard.

Reagents:

- Analyte: **Cyclohexene-d10** (approx. 20 mg).
- Internal Standard (IS): Dimethyl Sulfone (DMSO₂) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TraceCERT® grade).
- Solvent:

(99.96% D) – Note: We use a different solvent to lock the signal and prevent overlap.

Workflow:

- Weighing: Accurately weigh 15-20 mg of **Cyclohexene-d10** () and 5-10 mg of IS () into a vial. Record weights to 0.01 mg precision.
- Dissolution: Dissolve in 0.6 mL and transfer to a 5mm NMR tube.
- Acquisition:
 - Pulse Angle: 30° or 90°.
 - Relaxation Delay (): seconds (Critical: for deuterated residuals is longer than protonated analogs).
 - Scans: 64.
- Processing:

- Integrate the IS peak ().
- Integrate the residual alkene peak at 5.59 ppm () and aliphatic peak at 1.96 ppm ().
- Calculation:

(Where

is the number of protons in the residual signal being integrated).

Protocol B: Trace Impurity Profiling via GC-MS

Objective: Detect "silent" impurities like Cyclohexane-d12 (over-reduction) which may overlap in NMR but have distinct mass fragmentation.

Instrument Parameters:

- Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Split 50:1 at 250°C.
- Oven Program: 40°C (hold 2 min)
10°C/min
200°C.
- MS Source: EI (70 eV), Scan range 35-200 amu.

Interpretation:

- **Cyclohexene-d10**: Retention time ~3.5 min. Parent ion

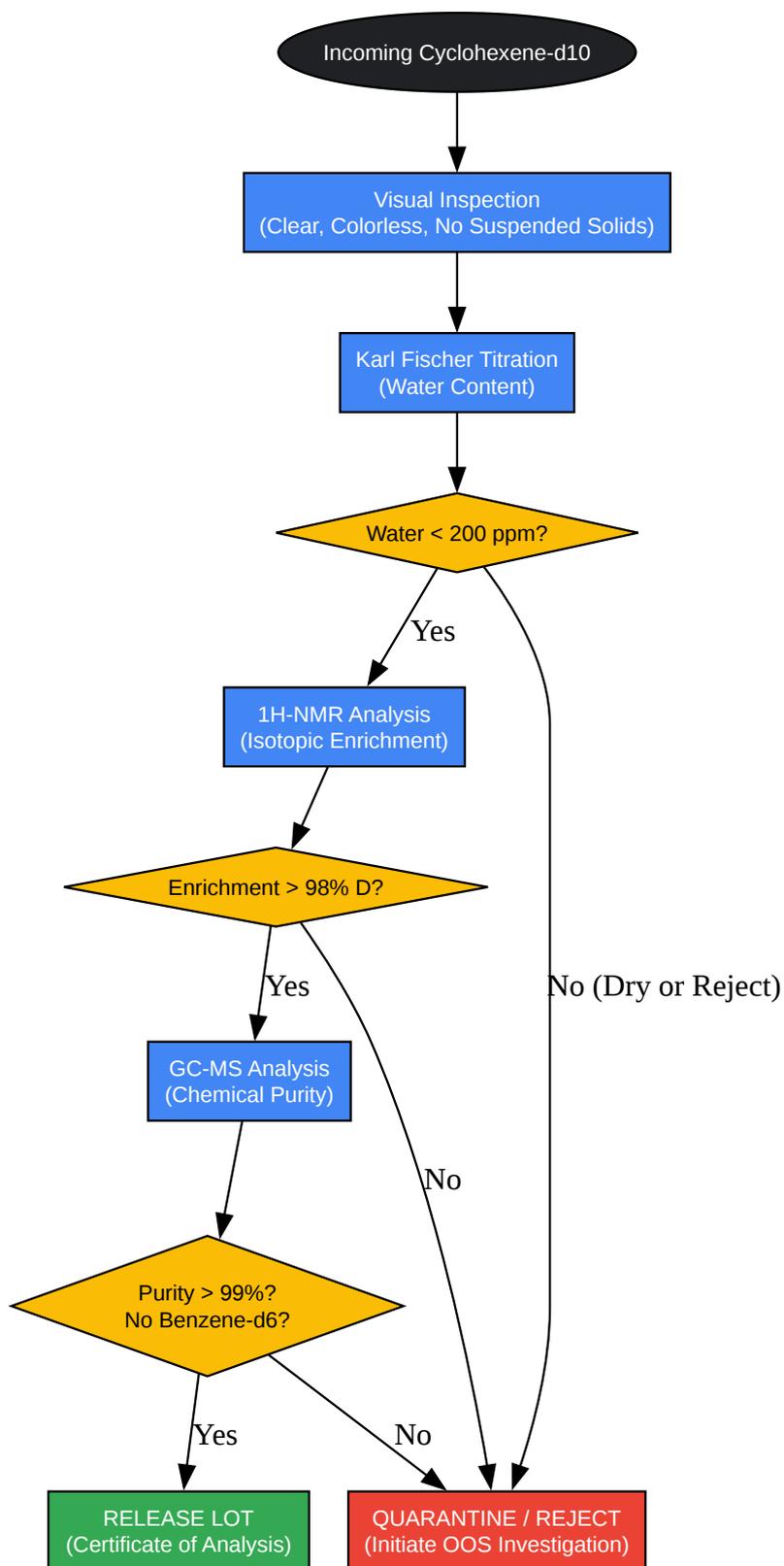
- Cyclohexane-d12: Elutes slightly earlier/later depending on column polarity. Parent ion

- Benzene-d6: Elutes distinctively. Parent ion

Part 4: Visualization & Logic Flow

Diagram 1: Quality Control Decision Matrix

This workflow illustrates the "Go/No-Go" decision process for incoming raw material verification.

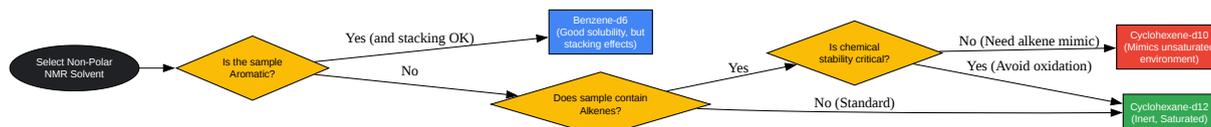


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Caption: Systematic QC workflow for validating deuterated solvent batches. Note that Water Content is checked first as it is the most common failure mode due to hygroscopicity.

Diagram 2: Solvent Selection Logic

A guide for researchers to select the correct non-polar deuterated solvent.



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Caption: Decision tree for selecting between **Cyclohexene-d10** and its alternatives based on sample chemistry and stability requirements.

References

- Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176–2179. [\[Link\]](#)
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Sources

- [1. ccc.chem.pitt.edu \[ccc.chem.pitt.edu\]](http://ccc.chem.pitt.edu)
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